N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
“N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyridazin-3-amine” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also features an azetidine ring, which is a four-membered ring containing three carbon atoms and one nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the furan and azetidine rings in separate steps, followed by their combination. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and azetidine rings, along with the pyridazin ring. The exact structure would depend on the specific arrangement of these rings and the location of the various substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan, azetidine, and pyridazin rings. Furan rings can undergo reactions at the oxygen atom or at the carbon atoms of the ring . Azetidine rings can participate in a variety of reactions, including ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar furan ring could influence its solubility in various solvents .Scientific Research Applications
Synthesis and Biological Evaluation
Research has explored the synthesis of compounds with the azetidinone core structure, demonstrating their potential as central nervous system (CNS) active agents. A study highlighted the synthesis and pharmacological activity of compounds involving azetidinones, where they were investigated for their antidepressant and nootropic activities. Specifically, compounds with a 2,5-dimethoxy substitution on the aryl ring and azetidinone analogs exhibited significant antidepressant and nootropic activities in a dose-dependent manner, indicating the azetidinone skeleton's potential as a CNS active agent (Thomas et al., 2016).
Kinetic and Mechanistic Investigations
Kinetic studies have been performed on the oxidation of substituted azinyl formamidines by alkaline permanganate, providing insight into the reaction mechanisms involving nitrogen-containing compounds. This research helps understand how such compounds react under specific conditions, which is crucial for their potential applications in chemical syntheses (Fawzy & Shaaban, 2014).
Enantioselective Functionalization
Another area of application involves the enantioselective functionalization of amines via palladium-catalyzed C–H arylation, demonstrating the utility of such compounds in asymmetric synthesis. This method provides a way to functionalize α-methylene C–H bonds of saturated aza-heterocycles enantioselectively, which is significant in drug discovery and the development of bioactive compounds (Jain et al., 2016).
Antimicrobial and Antitubercular Activities
Compounds derived from pyrimidine-azetidinone analogs have been synthesized and tested for their antimicrobial and antitubercular activities. This research provides a foundation for designing antibacterial and antituberculosis compounds, indicating the chemical framework's potential in combating infectious diseases (Chandrashekaraiah et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-9-6-12(10(2)20-9)14(19)18-7-11(8-18)16-13-4-3-5-15-17-13/h3-6,11H,7-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRZPNVSMMGIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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